molecular formula C4Cl2Hg B11943794 Mercury, bis(chloroethyn-1-yl)- CAS No. 64771-59-1

Mercury, bis(chloroethyn-1-yl)-

Cat. No.: B11943794
CAS No.: 64771-59-1
M. Wt: 319.54 g/mol
InChI Key: VMQQWTVMDVNGJU-UHFFFAOYSA-N
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Description

Mercury, bis(chloroethyn-1-yl)- (C₄Cl₂Hg, CAS 64771-59-1) is an organomercury compound characterized by a central mercury atom bonded to two chloroethynyl (Cl–C≡C–) groups . Its molecular weight is 319.54 g/mol, distinguishing it from simpler alkyl- or arylmercury compounds. Limited data are available on its specific physicochemical properties, but its structural complexity suggests unique thermal and chemical behavior compared to linear or less substituted mercury compounds.

Properties

CAS No.

64771-59-1

Molecular Formula

C4Cl2Hg

Molecular Weight

319.54 g/mol

IUPAC Name

bis(2-chloroethynyl)mercury

InChI

InChI=1S/2C2Cl.Hg/c2*1-2-3;

InChI Key

VMQQWTVMDVNGJU-UHFFFAOYSA-N

Canonical SMILES

C(#C[Hg]C#CCl)Cl

Origin of Product

United States

Preparation Methods

Metathesis with Mercury Salts

A plausible pathway involves the reaction of mercury(II) chloride with alkali metal chloroethynylides:

HgCl2+2NaC≡CClHg(C≡CCl)2+2NaCl\text{HgCl}2 + 2 \text{NaC≡CCl} \rightarrow \text{Hg(C≡CCl)}2 + 2 \text{NaCl}

Critical Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of ionic intermediates.

  • Temperature Control: Reactions are typically conducted at 0–25°C to prevent decomposition of sensitive acetylides.

  • Byproduct Management: Sodium chloride precipitation drives the reaction forward, necessitating inert atmospheres to avoid oxidation.

Mercury Oxide Route

Mercury(II) oxide reacts with chloroacetylene under controlled conditions:

HgO+2HC≡CClHg(C≡CCl)2+H2O\text{HgO} + 2 \text{HC≡CCl} \rightarrow \text{Hg(C≡CCl)}2 + \text{H}2\text{O}

Optimization Parameters:

  • Acid Catalysis: Trace HCl accelerates proton transfer, though excess acid risks HgO dissolution.

  • Moisture Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the ethynyl groups.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Protonation of Acetylides:

    NaC≡CCl+H2OHC≡CCl+NaOH\text{NaC≡CCl} + \text{H}_2\text{O} \rightarrow \text{HC≡CCl} + \text{NaOH}

    Moisture exposure degrades acetylide precursors, necessitating anhydrous protocols.

  • Mercury Redox Reactions:
    Mercury(II) may undergo reduction to mercury(I) or elemental mercury under strongly basic conditions, forming colloidal Hg⁰ that complicates purification.

Stabilization Strategies

  • Ligand Effects: Phosphine additives (e.g., PPh₃) mitigate mercury reduction by coordinating to intermediate species.

  • Low-Temperature Workup: Quenching reactions at ≤0°C minimizes decomposition of labile Hg-C≡C bonds .

Chemical Reactions Analysis

Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.

    Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.

Scientific Research Applications

Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Table 1: Key Properties of Mercury, bis(chloroethyn-1-yl)- and Analogues

Compound Formula Molecular Weight (g/mol) Structure Notable Properties
Mercury, bis(chloroethyn-1-yl)- C₄Cl₂Hg 319.54 Hg bonded to two Cl–C≡C– High molecular weight; likely thermally stable due to rigid ethynyl groups .
Methylmercury chloride CH₃HgCl 251.08 Hg–CH₃ and Hg–Cl Volatile, bioaccumulative; neurotoxic .
Chloromethylmercury CH₃ClHg 251.08 Hg–CH₂Cl Less stable than methylmercury; used historically in fungicides .
Methoxyethyl mercury chloride C₃H₇ClHgO 309.10 Hg–OCH₂CH₂Cl Moderate stability; used in industrial biocides .

Structural and Stability Differences

  • In contrast, linear alkyl groups (e.g., CH₃ in Methylmercury chloride) increase volatility and bioavailability .
  • Thermal Decomposition: While exact decomposition temperatures for Mercury, bis(chloroethyn-1-yl)- are unavailable, notes that mercury compounds with aromatic or rigid substituents (e.g., phenyl groups) decompose at higher temperatures (>200°C) than alkylmercury compounds (~150°C). This suggests Mercury, bis(chloroethyn-1-yl)- may exhibit greater thermal resistance .

Toxicity and Environmental Impact

  • Methylmercury chloride is notorious for biomagnification in aquatic ecosystems, causing brain damage and birth defects . Chloroethynyl groups may reduce bioavailability compared to methyl groups, but mercury’s inherent toxicity persists .
  • Environmental Behavior : Unlike Methylmercury chloride, which readily bioaccumulates in fish , Mercury, bis(chloroethyn-1-yl)-’s larger size and lower solubility may limit mobility in water. However, its persistence in sediments or industrial waste streams could pose long-term risks .

Industrial and Regulatory Context

  • Applications: Methoxyethyl mercury chloride has been used in biocides, while Methylmercury chloride is restricted due to toxicity .
  • Regulatory Status : The U.S. EPA and international guidelines strictly limit mercury compound releases . Mercury, bis(chloroethyn-1-yl)- would fall under these regulations, though its niche synthesis limits environmental detection .

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